Irisflorentin

描述

属性

IUPAC Name |

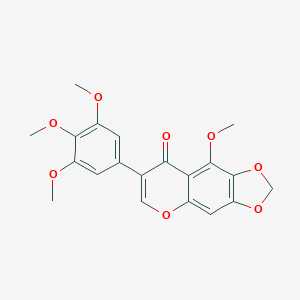

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solvent Selection and Initial Extraction

The extraction of this compound begins with the selection of plant material, typically dried rhizomes of Belamcanda chinensis. Methanol emerges as the solvent of choice for initial extraction due to its efficacy in solubilizing isoflavonoids. In a representative protocol, 4.0 kg of dried rhizomes are ground and subjected to hot methanol extraction (10 L × 2 times × 24 hours) using a continuous extractor. This process yields a crude methanol extract, which is subsequently concentrated under reduced pressure to obtain a dry residue.

Partitioning of the crude extract is critical to isolate this compound from co-extracted compounds. The concentrated residue is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol. The EtOAc fraction, rich in isoflavonoids, is prioritized for further purification. This step leverages the differential solubility of this compound in polar solvents, as evidenced by its solubility profile of ≥38.6 mg/mL in dimethyl sulfoxide (DMSO).

Optimization of Extraction Parameters

Temperature and extraction duration significantly influence yield. Prolonged extraction at elevated temperatures (e.g., 60–80°C) enhances the release of this compound from plant matrices. However, excessive heat may degrade thermolabile components, necessitating a balance between efficiency and compound stability. Sonication-assisted extraction has also been explored to reduce processing time, though its scalability for industrial applications remains under investigation.

Purification Techniques

Column Chromatography

The EtOAc fraction undergoes fractionation using silica gel column chromatography. A gradient elution system with chloroform-methanol mixtures (10:1 to 0:1, v/v) separates this compound from structurally similar compounds. For instance, a silica gel column (10 × 30 cm) eluted with CHCl/MeOH (28:2) effectively isolates this compound-containing fractions, which are further purified via Sephadex LH-20 chromatography using methanol as the mobile phase.

High-Performance Liquid Chromatography (HPLC)

Final purification often employs reversed-phase HPLC with C18 columns. A typical method uses a gradient of acetonitrile-water (0.1% formic acid) at a flow rate of 1.0 mL/min, achieving baseline separation of this compound ( minutes). Monitoring at 254 nm ensures precise collection of the target peak, with purity assessed by thin-layer chromatography (TLC) on silica gel 60 F plates developed in CHCl-MeOH (9:1).

Synthesis and Biosynthetic Pathways

Biosynthesis in Plant Systems

This compound biosynthesis in Belamcanda chinensis involves key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), and cytochrome P450 monooxygenases (CYPs). These enzymes catalyze the conversion of 4-coumaroyl-CoA and malonyl-CoA into naringenin chalcone, which is subsequently isomerized and oxidized to yield this compound. Salt stress has been shown to upregulate CHS activity, enhancing flavonoid production as a defense mechanism.

Challenges in Chemical Synthesis

Despite advances in plant-based extraction, chemical synthesis of this compound remains underexplored. The compound’s complex methoxy and dioxolane substituents pose significant synthetic challenges, particularly in achieving regioselective methylation and cyclization. Current efforts focus on biomimetic approaches inspired by biosynthetic pathways, though yields remain suboptimal compared to natural extraction.

Analytical Characterization

Spectroscopic Identification

This compound is characterized using UV-Vis, IR, NMR, and mass spectrometry. UV spectra in methanol exhibit maxima at 268 and 310 nm, indicative of its conjugated aromatic system. H NMR (500 MHz, CDCl) reveals signals at δ 6.85 (s, H-2), 6.72 (s, H-5), and 3.89 (s, OCH), while C NMR confirms 20 carbons, including three methoxy groups at δ 56.2, 56.0, and 55.8. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides a molecular ion peak at m/z 387.1185 [M+H], consistent with the molecular formula .

Solubility and Stability Profiling

This compound’s solubility varies across solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥38.6 |

| Methanol | 12.3 |

| Water | <0.1 |

Stability studies indicate that solutions in DMSO remain stable for six months at -80°C and one month at -20°C, with degradation accelerated by light exposure.

Applications and Pharmacological Insights

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by suppressing cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) production in RAW264.7 macrophages. At 10 μM, it reduces LPS-induced PGE2 levels by 62%, comparable to reference inhibitors like celecoxib. Mechanistic studies attribute this activity to the inhibition of NF-κB signaling and downregulation of miR-155, a microRNA implicated in inflammatory responses.

Agricultural and Environmental Interactions

In soybean roots, flavonoid biosynthesis pathways involving this compound-like compounds enhance salt tolerance by modulating reactive oxygen species (ROS) scavenging. Transgenic plants overexpressing CHS exhibit improved survival under saline conditions, highlighting the agrochemical potential of this compound derivatives .

化学反应分析

Phase I Metabolic Reactions

Irisflorentin undergoes oxidative metabolism primarily mediated by cytochrome P450 (CYP) enzymes in human liver microsomes (HLMs). Key findings include:

- Metabolite Formation : Incubation with HLMs generates 6,7-dihydroxy-5,3,4,5-tetramethoxyisoflavone via cleavage of the methylene acetal group (Fig. 1) . This metabolite exhibits enhanced pharmacological activity compared to the parent compound .

- Enzyme Specificity : CYP1A2 is the predominant enzyme responsible for this compound metabolism, with minor contributions from CYP2C9 and CYP3A4 .

Table 1: Kinetic Parameters of this compound Metabolism

Enzyme Kinetics and Cooperativity

This compound exhibits sigmoidal kinetics during CYP1A2-mediated metabolism, characterized by:

- Positive Cooperativity : The Eadie-Hofstee plot shows a convex "hooked" curve, indicating substrate activation at higher concentrations .

- Hill Equation Fit : Nonlinear regression analysis confirmed a Hill coefficient of 1.8 in HLMs and 1.5 in recombinant CYP1A2, suggesting multisite binding interactions .

Molecular Docking and Binding Mechanisms

Molecular simulations reveal critical interactions between this compound and CYP enzymes:

- CYP1A2 Binding : this compound binds to the substrate pocket via π-π stacking with Phe226 and hydrophobic interactions with Phe260 and Asn312 (Fig. 2) .

- Heme Proximity : The methylene acetal group aligns with the Fe center (4.0 Å), facilitating oxidative cleavage .

Figure 1: Proposed Metabolic Pathway of this compound

textThis compound → CYP1A2 → 6,7-dihydroxy-5,3,4,5-tetramethoxyisoflavone

Chemical Stability and Reactivity

- pH Sensitivity : this compound remains stable under neutral conditions but degrades in acidic environments (pH < 4) .

- Photodegradation : Prolonged UV exposure induces isomerization, reducing bioactivity .

Comparative Metabolism Across Species

Studies in rat liver microsomes show similar metabolic profiles to humans, with a Hill coefficient of 1.48 for CYP1A2, supporting cross-species extrapolation .

科学研究应用

Medicinal Properties

Irisflorentin has been recognized for its potential therapeutic effects against several diseases, including:

- Inflammatory Disorders : this compound exhibits anti-inflammatory properties by modulating dendritic cell responses and reducing pro-inflammatory cytokine production. In vitro studies have shown that it significantly inhibits the maturation of dendritic cells stimulated by lipopolysaccharides (LPS), leading to decreased production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-12p70 (IL-12) .

- Cancer Treatment : Research indicates that this compound may have anti-cancer effects, particularly in breast cancer. It has been studied for its ability to inhibit the breast cancer resistance protein (BCRP), which is associated with drug resistance in cancer therapies . Additionally, it has shown promise in attenuating dopaminergic neuron degeneration linked to Parkinson's disease, suggesting a protective role against neurodegenerative disorders .

- Diabetes Management : this compound has demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, indicating its potential use as an anti-diabetic agent .

Pharmacological Activity

The pharmacological activities of this compound can be summarized as follows:

Analytical Methods

Various analytical techniques have been employed to study this compound's properties:

- High-Performance Liquid Chromatography (HPLC) : This method is used for quantifying this compound in biological samples, ensuring accurate measurement of its concentration during pharmacological studies .

- Mass Spectrometry : Coupled with HPLC, mass spectrometry provides detailed insights into the metabolic pathways and pharmacokinetics of this compound, enhancing our understanding of its biological effectiveness .

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Allergic Responses : A study demonstrated that this compound treatment reduced allergic contact hypersensitivity responses in mice by modulating dendritic cell activity and cytokine production, highlighting its potential as an immunotherapeutic agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced dopaminergic neuron degeneration. The results indicated that it improved α-synuclein accumulation and offered protection against neurodegeneration induced by 6-hydroxydopamine (6-OHDA) .

作用机制

鸢尾黄酮通过各种分子靶点和途径发挥其作用:

抗炎: 抑制促炎细胞因子和酶(如诱导型一氧化氮合酶 (iNOS))的产生。

抗肿瘤: 通过调节MAPK途径等信号通路,诱导癌细胞凋亡。

抗糖尿病: 抑制α-葡萄糖苷酶,从而降低血糖水平 .

类似化合物:

- 大黄素甲醚

- 反式白藜芦醇

- 5,7,4’-三羟基-6,3’,5’-三甲氧基异黄酮

- 6-羟基生物查尔酮A

- 鸢尾素S

- 松脂醇

- 异鸢尾锗烷

- 鸢尾酮B

独特性: 鸢尾黄酮由于其在黄酮骨架上的特定取代模式而独一无二,这赋予其独特的药理特性。 其高受体结合能力和多种生物活性使其成为各种科学和医疗应用中宝贵的化合物 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Irisflorentin belongs to a class of isoflavones commonly found in Iridaceae plants. Key structurally related compounds include tectorigenin , irigenin , dichotomitin , and tectoridin . Below is a detailed comparison:

Structural Features

| Compound | Core Structure | Substituents | Molecular Weight |

|---|---|---|---|

| This compound | 7,8-Dioxygenated isoflavone | 9-OCH₃, 3',4',5'-tri-OCH₃ | 386.36 g/mol |

| Tectorigenin | 5,7-Dihydroxyisoflavone | 4'-OCH₃ | 300.26 g/mol |

| Irigenin | 5,7,3'-Trihydroxyisoflavone | 5,7,3'-OH, 4',5'-di-OCH₃ | 360.31 g/mol |

| Dichotomitin | 5,3'-Dihydroxyisoflavone | 4',5'-di-OCH₃, 6,7-methylenedioxy | 374.34 g/mol |

Key Differences :

- This compound is distinguished by its 7,8-methylenedioxy group and trimethoxyphenyl substitution , which enhance its lipophilicity and metabolic stability compared to tectorigenin and irigenin .

- Dichotomitin, isolated from Iris dichotoma, lacks the 7,8-methylenedioxy group but shares methoxy substitutions at positions 4' and 5' .

Distribution in Plants

Notable Trends:

Metabolic and Pharmacokinetic Differences

Hepatic Metabolism

Key Insights :

- This compound exhibits atypical sigmoidal kinetics in human and rat liver microsomes, suggesting cooperative binding to CYP1A2 . This contrasts with tectorigenin and irigenin, which follow classical Michaelis-Menten kinetics.

- Molecular docking studies reveal that this compound binds CYP1A2 via π-π stacking and hydrophobic interactions , whereas tectorigenin and irigenin form hydrogen bonds with CYP active sites .

Bioavailability and Toxicity

Pharmacological Activities

Anti-Inflammatory Effects

Notable Findings:

- This compound uniquely enhances macrophage phagocytosis of methicillin-resistant Staphylococcus aureus (MRSA) by upregulating scavenger receptors .

Neuroprotection

- This compound : Reduces α-synuclein aggregation in C. elegans PD models by 64% and improves dopaminergic neuron survival via protease activation (1.8-fold ↑ in 26S proteasome activity) .

- Tectorigenin : Protects HT22 neurons from glutamate-induced oxidative stress (EC₅₀ = 67.25 μM) but lacks efficacy in C. elegans PD models .

生物活性

Irisflorentin, a naturally occurring isoflavone predominantly found in Belamcanda chinensis (also known as Iris domestica), has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and case reports.

Overview of this compound

This compound is recognized for its pharmacological potential, particularly in traditional medicine. It has been utilized for treating various ailments, including inflammatory disorders, respiratory issues, and even as an antidote in traditional Chinese medicine. Its bioactive properties are attributed to its flavonoid structure, which is known to exert multiple health benefits.

Anti-Inflammatory Activity

A significant body of research highlights the anti-inflammatory effects of this compound. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and the modulation of signaling pathways, specifically through ERK1/2 and p38 MAPK rather than the NF-κB pathway .

Table 1: Summary of Anti-Inflammatory Effects

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + this compound | Reduced iNOS expression and NO production; inhibited TNF-α, IL-1β, IL-6 | |

| HMC3 Cells | This compound | Blocked NLRP3 inflammasome activation |

Neuroprotective Effects

This compound shows promise in neuroprotection, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD). In a Caenorhabditis elegans model of PD, this compound prevented α-synuclein accumulation and improved dopaminergic neuron survival. The compound appears to enhance proteasomal activity while inhibiting apoptotic pathways .

Table 2: Neuroprotective Effects in C. elegans Models

| Study | Model Organism | Treatment | Outcome |

|---|---|---|---|

| C. elegans | This compound | Reduced α-synuclein accumulation; improved neuron survival and lifespan |

Anticancer Properties

Research indicates that this compound possesses anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms involve modulation of cell cycle regulators and apoptotic pathways .

Table 3: Anticancer Activity Overview

| Study | Cell Line | Treatment | Effect Observed |

|---|---|---|---|

| Various Cancer Lines | This compound | Inhibition of cell growth; induction of apoptosis |

Case Studies and Clinical Insights

While most findings are based on in vitro studies or animal models, there is a growing interest in clinical applications. For instance, this compound's role as an immunotherapeutic adjuvant has been explored, suggesting its potential to enhance vaccine efficacy or other therapeutic interventions .

常见问题

What methodologies are recommended for isolating and characterizing Irisflorentin from natural sources?

Basic Research Question

To isolate this compound, researchers should employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantification . Structural confirmation requires spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for elucidating the isoflavone backbone.

- Mass Spectrometry (MS) to confirm molecular weight (C₂₀H₁₈O₈; MW 386.35) .

Purity must be validated via ≥95% HPLC peak area, and protocols should align with reproducibility standards outlined in experimental design guidelines .

How can researchers reconcile contradictory data on this compound's role in modulating nitric oxide (NO) production?

Advanced Research Question

Discrepancies in NO modulation (e.g., inhibition vs. no effect) may arise from:

- Cell-specific responses : RAW 264.7 macrophages vs. primary immune cells .

- Dosage variability : Threshold-dependent effects (e.g., low vs. high concentrations).

To address contradictions:

Perform dose-response assays across multiple cell lines.

Validate findings using genetic knockdown models (e.g., siRNA targeting iNOS).

Apply meta-analysis frameworks to compare datasets from independent studies .

What experimental designs are optimal for studying this compound's dual anti-apoptotic and pro-proteasome effects?

Advanced Research Question

A two-phase approach is recommended:

In vitro models : Use apoptosis-sensitive cell lines (e.g., HeLa or Jurkat cells) with:

- Flow cytometry to measure caspase-3/7 activity.

- Western blotting to quantify proteasome subunits (e.g., RPN-3) .

In vivo validation : Employ LPS-induced inflammation models in rodents, assessing proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC).

Controls must include dual inhibitors (e.g., MG-132 for proteasomes) to isolate this compound-specific effects .

How should researchers address variability in this compound's bioavailability across pharmacokinetic studies?

Basic Research Question

Bioavailability discrepancies often stem from:

- Solubility limitations : Use solubilizing agents (e.g., DMSO or cyclodextrins) at ≤0.1% to avoid cytotoxicity .

- Metabolic differences : Species-specific cytochrome P450 activity.

Methodological solutions: - Standardize administration routes (oral vs. intraperitoneal).

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics from rodent data .

What statistical frameworks are appropriate for analyzing this compound's dose-dependent anti-inflammatory effects?

Advanced Research Question

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. For multi-variable datasets (e.g., cytokine arrays):

Apply principal component analysis (PCA) to reduce dimensionality.

Validate significance via ANOVA with Tukey’s post-hoc test .

Ensure transparency by reporting effect sizes and confidence intervals, adhering to guidelines for reproducible data analysis .

How can researchers optimize in silico screening to identify this compound's molecular targets?

Advanced Research Question

Leverage molecular docking simulations (e.g., AutoDock Vina) with:

- Target libraries : Focus on inflammation/apoptosis pathways (e.g., NF-κB, caspase-3).

- Binding affinity thresholds : ≤-7.0 kcal/mol for high-confidence hits.

Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference results with existing pharmacological data to prioritize novel targets .

What are the best practices for presenting this compound research data in peer-reviewed journals?

Basic Research Question

Follow IMRAD structure (Introduction, Methods, Results, Discussion) with:

- Tables : Summarize IC₅₀ values, purity data, and statistical parameters.

- Figures : Include dose-response curves and mechanistic diagrams.

Cite original studies confirming this compound’s identity (CAS 41743-73-1) and avoid redundant methodological descriptions unless novel modifications are introduced .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。